Cas no 50798-38-4 (2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride)

2-(3-Nitropyridin-2-yl)aminoethanol Hydrochloride is a synthetic organic compound featuring a nitropyridine core substituted with an aminoethanol moiety, rendered as its hydrochloride salt for enhanced stability and solubility. This intermediate is valuable in pharmaceutical and agrochemical research, particularly in the development of heterocyclic compounds with potential biological activity. The nitro group offers reactivity for further functionalization, while the hydrochloride form ensures consistent handling and storage. Its well-defined structure makes it suitable for use in coupling reactions, scaffold modifications, and as a precursor in medicinal chemistry. The compound is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity and batch consistency.
2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride structure
50798-38-4 structure
Product Name:2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride
CAS No:50798-38-4
MF:C7H9N3O3
MW:183.164661169052
MDL:MFCD00848071
CID:55870
PubChem ID:5058418
Update Time:2025-10-31

2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-[(3-Nitro-2-pyridinyl)amino]ethanol
    • 2-(3-Nitropyridin-2-ylamino)ethanol
    • 2-[(3-nitropyridin-2-yl)amino]ethanol
    • 2-({3-nitro-2-pyridinyl}amino)ethanol
    • 2-(2-Hydroxyethylamino)-3-nitropyridine
    • 2-(3-nitro-pyridin-2-ylamino)-ethanol
    • AC1NMWNK
    • AK-079
    • CTK1G7614
    • SureCN9690882
    • AK-079/11125004
    • MFCD00848071
    • BS-38178
    • AM87016
    • 50798-38-4
    • FT-0732138
    • AC-8472
    • KSBCSRCDLQUKSY-UHFFFAOYSA-N
    • AKOS005173732
    • 2-((3-nitropyridin-2-yl)amino)ethanol
    • AKOS015941297
    • SCHEMBL9690882
    • DTXSID90407887
    • 2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride
    • MDL: MFCD00848071
    • Inchi: 1S/C7H9N3O3/c11-5-4-9-7-6(10(12)13)2-1-3-8-7/h1-3,11H,4-5H2,(H,8,9)
    • InChI Key: KSBCSRCDLQUKSY-UHFFFAOYSA-N
    • SMILES: OCCNC1C(=CC=CN=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 183.06447
  • Monoisotopic Mass: 183.06439116g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 91Ų

Experimental Properties

  • Density: 1.431
  • Melting Point: 131-132 ºC
  • Boiling Point: 388.2°C at 760 mmHg
  • Flash Point: 188.6°C
  • Refractive Index: 1.649
  • PSA: 88.29
  • LogP: 0.99020

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2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:50798-38-4)2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride
Order Number:A1164955
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:23
Price ($):169.0
Email:sales@amadischem.com

Additional information on 2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride

Introduction to 2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride (CAS No. 50798-38-4)

2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride, identified by its Chemical Abstracts Service (CAS) number 50798-38-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a nitropyridine core linked to an aminoethanol moiety, exhibits unique structural and functional properties that make it a valuable candidate for various applications in medicinal chemistry and drug discovery.

The molecular structure of 2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride consists of a pyridine ring substituted with a nitro group at the 3-position and an aminoethanol side chain. The presence of the nitro group introduces electrophilic characteristics, while the aminoethanol moiety provides both basic and hydroxyl functionalities, enabling diverse chemical reactivity. This combination makes the compound a versatile intermediate in synthesizing more complex molecules, particularly in the development of novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of nitropyridine derivatives. The nitro group in 2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride can be further functionalized through reduction or nucleophilic substitution reactions, allowing for the creation of structurally diverse analogs. These modifications have been investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have demonstrated that nitropyridine-based compounds can interact with biological targets such as enzymes and receptors, leading to therapeutic effects.

One of the most compelling aspects of 2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride is its role as a building block in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By incorporating the nitropyridine scaffold into kinase inhibitors, researchers aim to develop more potent and selective therapeutic agents. Preliminary studies have shown that derivatives of this compound can exhibit inhibitory activity against specific kinases, making them promising candidates for further development.

The hydrochloride salt form of 2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride enhances its solubility in aqueous solutions, which is advantageous for pharmaceutical formulations. Improved solubility can lead to better bioavailability and more efficient drug delivery systems. This property has been particularly relevant in the development of oral and injectable medications, where solubility is a critical factor in determining drug efficacy.

Recent advancements in computational chemistry have also contributed to the exploration of 2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These simulations have helped researchers identify key binding sites and optimize the structure for improved pharmacological activity. By leveraging computational methods alongside experimental approaches, scientists can accelerate the drug discovery process and reduce costs associated with traditional screening methods.

The synthesis of 2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution on 3-nitropyrrole followed by introduction of the aminoethanol side chain. Advances in synthetic methodologies have enabled more efficient and sustainable production processes, aligning with green chemistry principles. For example, catalytic methods have been developed to minimize waste and reduce energy consumption during synthesis.

In conclusion, 2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride (CAS No. 50798-38-4) represents a significant advancement in pharmaceutical research due to its unique structural features and versatile reactivity. Its potential applications in drug development, particularly as a precursor for kinase inhibitors and other therapeutic agents, highlight its importance in modern medicinal chemistry. As research continues to uncover new biological activities and synthetic strategies, this compound is poised to play an increasingly vital role in the discovery and development of novel medications.

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Amadis Chemical Company Limited
(CAS:50798-38-4)2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride
A1164955
Purity:99%
Quantity:5g
Price ($):169.0
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